4-Nitroindole
Overview
Description
4-Nitroindole is an aromatic heterocyclic organic compound that consists of a benzene ring fused to a pyrrole ring with a nitro group at the fourth position. This compound is a derivative of indole, which is a significant structural motif in natural products, pharmaceuticals, and bioactive molecules. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
4-Nitroindole, like other indole derivatives, has unique properties of mimicking peptide structures and reversible binding to enzymes . These properties make it of great value in the regulation of plant growth. Indole compounds stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
The interaction of this compound with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The compound binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This recognition triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes .
Biochemical Pathways
Indole compounds affect various biochemical pathways. They act as catalysts to activate the immune system, making it better defend against agricultural pests and diseases . Within plants, the induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced , resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .
Result of Action
The result of this compound’s action is the enhanced growth and disease resistance of plants . By stimulating root and fruit formation and activating the plant’s immune system, this compound helps plants better defend against biotic and abiotic factors harmful to them .
Biochemical Analysis
Biochemical Properties
4-Nitroindole plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is known that indole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of other compounds, suggesting that it has a certain level of stability .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that indole compounds can interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Nitroindole involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide. This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to yield this compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safe reagents and mild conditions is emphasized to minimize the production of byproducts and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions to form diverse heterocyclic frameworks.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.
Reduction: Iron protochloride in acetic acid/toluene is commonly used.
Cycloaddition: Various dienophiles and dipolarophiles are used under mild conditions.
Major Products:
Reduction: 4-Aminoindole.
Cycloaddition: Complex heterocyclic compounds such as tetrahydrocarbazoles and indolines.
Scientific Research Applications
4-Nitroindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is explored for its potential anticancer and antimicrobial properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Nitroindole
- 5-Nitroindole
- 6-Nitroindole
- 7-Nitroindole
Comparison: 4-Nitroindole is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitroindole isomers, this compound exhibits distinct electrophilic substitution patterns and reduction behavior . Its specific placement of the nitro group also affects its interaction with enzymes and receptors, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZKLJDKGRZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197243 | |
Record name | Indole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-97-5 | |
Record name | 4-Nitroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4769-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common synthetic route for 4-Nitroindole?
A1: this compound can be synthesized from 2-methyl-3-nitroaniline through a multi-step process. First, 2-methyl-3-nitroaniline reacts with triethyl orthoformate in the presence of p-toluenesulfonic acid to yield Ethyl 2-methyl-3-nitrophenylformimidate. This intermediate then reacts with potassium ethoxide and diethyl oxalate to produce this compound. [] Alternative methods utilize the nitration of indole derivatives under specific reaction conditions. [, , ]
Q2: What are the structural characteristics of this compound?
A2: Spectroscopic data, including IR spectroscopy, is crucial in confirming the structure of this compound. [] While the provided abstracts do not detail specific spectroscopic peaks, the presence of characteristic nitro group and indole ring vibrations would be expected in the IR spectrum. Further structural confirmation can be achieved through NMR spectroscopy and mass spectrometry.
Q3: How does the nitro group influence the reactivity of this compound?
A3: The nitro group is a strong electron-withdrawing group, significantly impacting the reactivity of the indole ring. This electron-withdrawing effect makes the 4-position less nucleophilic and more susceptible to electrophilic attack. This property has been exploited in various synthetic transformations, including N-alkylation reactions. []
Q4: What are some notable applications of this compound and its derivatives?
A4: this compound derivatives have shown potential in medicinal chemistry as 5-HT2A receptor antagonists. [] Additionally, they serve as key intermediates in the synthesis of more complex heterocyclic systems, such as indoloquinoline alkaloids, found in various marine and terrestrial organisms with diverse biological activities. [] Furthermore, thaxtomin C, a natural product containing a this compound moiety, exhibits potent herbicidal activity. []
Q5: How does the position of the nitro group affect the properties of nitroindoles?
A5: The position of the nitro group on the indole ring significantly influences its properties. For instance, studies on the electropolymerization of nitroindole isomers revealed that while poly(5-nitroindole) and poly(6-nitroindole) readily formed nanowires, poly(7-nitroindole) resulted in a dense structure, and poly(this compound) formation failed. These structural differences directly impacted their electrochemical properties and capacitance performance, highlighting the importance of positional isomerism. []
Q6: How do structural modifications on this compound affect its biological activity?
A6: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold influence its biological activity. For instance, in the development of thaxtomin analogues as herbicides, it was observed that the this compound moiety was essential for phytotoxicity. [] In contrast, modifications to the diketopiperazine ring, such as the presence of benzyl or m-hydroxybenzyl substituents, significantly influenced their efficacy. [] These findings demonstrate the importance of systematic SAR studies in optimizing the desired biological activity of this compound derivatives.
Q7: Are there any challenges in developing this compound derivatives as drug candidates?
A7: While this compound derivatives hold promise as bioactive compounds, challenges remain in their development as drug candidates. One potential concern is the nitro group's metabolic activation to reactive intermediates that could lead to toxicity. [Not directly mentioned in the abstracts but a general concern with nitroaromatic compounds]. Addressing this would require careful structural modifications and thorough toxicological evaluations.
Q8: What are some exciting avenues for future research on this compound?
A8: Future research on this compound could focus on developing milder and more environmentally friendly synthetic methods. Exploring the use of continuous flow chemistry or biocatalytic approaches could offer sustainable alternatives. Additionally, expanding the SAR studies to explore the effects of diverse substituents and their spatial arrangements on the biological activity of this compound derivatives would pave the way for designing compounds with improved potency and selectivity.
Q9: How can computational chemistry contribute to research on this compound?
A9: Computational chemistry can play a significant role in accelerating the research and development of this compound derivatives. Developing accurate QSAR models based on experimental data can guide the design of novel analogues with improved biological activity. [] Molecular docking simulations can predict the binding modes of these compounds with their target proteins, offering valuable insights into the molecular basis of their activity and guiding further optimization efforts.
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